Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Übersicht

Beschreibung

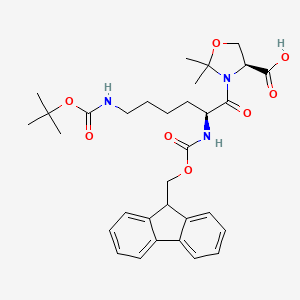

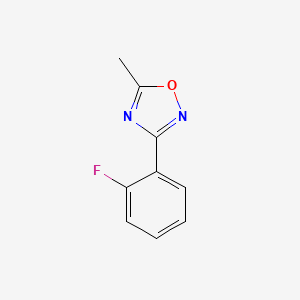

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide, which is used in biochemistry and molecular biology applications. It is a peptide with three amino acids, Fmoc-Lys (Boc)-Ser (Psi(Me,Me)pro)-OH, and is widely used in research and development of therapeutic agents. This peptide is also known as Fmoc-Lysyl-Ser-Pseudoproline and is a derivative of the amino acid L-lysine. This peptide is known to be a highly stable and efficient peptide for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Polypeptide Synthesis and Characterization

- Fmoc-Lys(Boc)-OH, a derivative of lysine, is utilized in the synthesis of polypeptides. These polypeptides have implications in the physiological processes of humans and could offer methods for disease prevention and treatment. However, the synthesis of these polypeptides can be challenging due to expensive materials, low yield, and purification difficulties. Research has focused on simplifying and improving these synthetic methods, using lysine and glycine as raw materials. The resultant compounds like Fmoc-L-Lys(Boc)-Gly-OH have been characterized through IR and MS spectra, providing a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Gelation Capabilities in Organic Solvents

- Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, including derivatives of Fmoc-Lys(Boc), have been synthesized and studied for their gelation capabilities. These compounds can form stable thermo-reversible organogels in various solvents. The gelation properties of these compounds are influenced by the presence of Fmoc and Boc groups, with the resulting nanostructures such as nanofibers, nanoribbons, and nanotubes having potential applications in materials science (Zong Qianying et al., 2016).

Solid-Phase Synthesis and Hydrophobic Peptide Manufacturing

- Fmoc-Lys(Boc) has been employed in solid-phase synthesis, particularly in manufacturing hydrophobic peptides used in cancer vaccinations. The synthesis process involves standard Fmoc/tBu chemistry and offers a method for large-scale production of difficult peptides for clinical trials (Firuz Shakoori & Archana Gangakhedkar, 2014).

Synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine

- Building blocks like Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH have been synthesized using the acylation of the epsilon-amino group of N(alpha)-protected lysine. These compounds are significant for peptide synthesis involving chelating agents for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).

Supramolecular Gel Research

- Fmoc-Lys(Boc)-OH derivatives are involved in the creation of supramolecular hydrogels, particularly in biomedical applications. For example, FMOC-Lys(FMOC)-OH, a structurally similar compound, has been investigated for its antimicrobial activity when incorporated into supramolecular gels (Alexandra Croitoriu et al., 2021).

Eigenschaften

IUPAC Name |

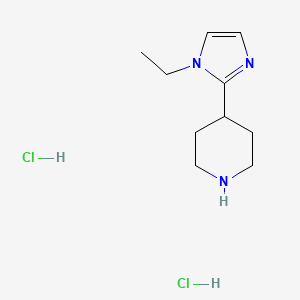

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)